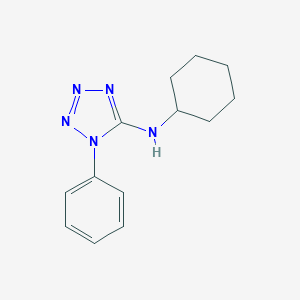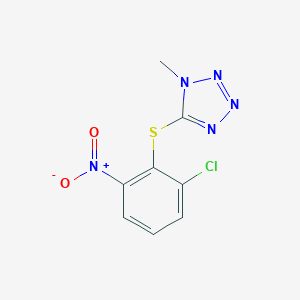
1-(2-Chloronicotinoyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloronicotinoyl chloride” is a chemical compound used in the synthesis of various nicotinamide derivatives . It’s an important intermediate for preparation of Nevirapine, an anti-AIDS drug .
Synthesis Analysis
The synthesis method of 2-chloronicotinoyl chloride involves using 2-chloro-3-(trichloromethyl) pyridine as a raw material, which reacts with carboxylic acid or estolide in a solvent for 5-12 hours under the existence of a catalyst .
Molecular Structure Analysis
The molecular formula of 2-Chloronicotinoyl chloride is C6H3Cl2NO, with an average mass of 176.000 Da and a monoisotopic mass of 174.959167 Da .
Chemical Reactions Analysis
In the synthesis of 2-chloronicotinoyl chloride, 2-chloro-3-(trichloromethyl) pyridine reacts with carboxylic acid or estolide in a solvent for 5-12 hours under the existence of a catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloronicotinoyl chloride include a molecular formula of C6H3Cl2NO, an average mass of 176.000 Da, and a monoisotopic mass of 174.959167 Da .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Phenylpiperazine derivatives, including structures akin to "1-(2-Chloronicotinoyl)-4-phenylpiperazine," have garnered attention for their versatility in medicinal chemistry. These compounds have been instrumental in the development of treatments for central nervous system (CNS) disorders. The N-phenylpiperazine subunit, in particular, is highlighted for its 'druglikeness' and has been a scaffold for late-stage clinical trials targeting CNS ailments. However, its potential extends beyond the CNS domain, suggesting a broader application across therapeutic areas. By modulating the basicity and substitution pattern of the aromatic ring in the N-phenylpiperazine moiety, pharmacokinetic and pharmacodynamic enhancements can be achieved. This adaptability underlines the scaffold's utility in diversifying therapeutic strategies across several medical fields (Maia, Tesch, & Fraga, 2012).
Environmental Science Applications
The environmental fate and impact of herbicides, including those structurally related to phenylpiperazine derivatives, have been extensively studied. A scientometric review on the toxicity of 2,4-D herbicide, though not directly related to "1-(2-Chloronicotinoyl)-4-phenylpiperazine," showcases the global trends in understanding the environmental and health impacts of such compounds. The research emphasizes the need for continued investigation into the degradation products, mechanisms, and potential health risks associated with the use of phenylpiperazine-based herbicides and similar chemical entities (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It is a derivative of nicotinamide , which is known to be a component of nicotinamide adenine dinucleotide (NAD). NAD is a crucial coenzyme in various biological reactions, playing a vital role in energy metabolism and maintaining cell health .
Mode of Action
Nicotinamide is known to participate in redox reactions in cells, acting as a coenzyme for numerous dehydrogenases .
Biochemical Pathways
As a component of NAD, nicotinamide plays a crucial role in the electron transport chain, glycolysis, and the citric acid cycle .
Result of Action
Nicotinamide and its derivatives have been investigated for a variety of biological applications, including antibacterial, antimicrobial, antifungal, anti-hiv, and anti-pesticide properties .
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-15-14(7-4-8-18-15)16(21)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQWVVGTVYKTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloronicotinoyl)-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B427714.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)amino]ethanol](/img/structure/B427715.png)


![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine](/img/structure/B427721.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B427723.png)
![1-{3-nitrophenyl}-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B427724.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B427727.png)
![[(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B427728.png)
![4-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-2H-1,2,3-triazole](/img/structure/B427732.png)
![3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B427734.png)
![5-{[(Pentafluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427735.png)
![1-(2,4-dichlorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B427736.png)